2-Cyclopropoxy-6-iodobenzenesulfonamide
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Overview
Description
2-Cyclopropoxy-6-iodobenzenesulfonamide is an organosulfur compound with the molecular formula C9H10INO3S and a molecular weight of 339.15 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a sulfonamide group attached to a benzene ring. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-iodobenzenesulfonamide typically involves the copper-catalyzed amination of 2-iodobenzenesulfonamide under mild conditions . This method efficiently produces the desired compound with good to excellent yields without the need for expensive ligand systems or additives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-iodobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Copper Catalysts: Used in the synthesis of the compound.
Nucleophiles: Employed in substitution reactions to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound.
Scientific Research Applications
2-Cyclopropoxy-6-iodobenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of other organosulfur compounds.
Biology and Medicine:
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
. This inhibition disrupts the production of DNA in bacteria, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C9H10INO3S |
---|---|
Molecular Weight |
339.15 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-iodobenzenesulfonamide |
InChI |
InChI=1S/C9H10INO3S/c10-7-2-1-3-8(14-6-4-5-6)9(7)15(11,12)13/h1-3,6H,4-5H2,(H2,11,12,13) |
InChI Key |
VMWCBFYMZGDRRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)I)S(=O)(=O)N |
Origin of Product |
United States |
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